molecular formula C6H9F3O2 B1266212 t-Butyl trifluoroacetate CAS No. 400-52-2

t-Butyl trifluoroacetate

Cat. No.: B1266212
CAS No.: 400-52-2
M. Wt: 170.13 g/mol
InChI Key: UQJLSMYQBOJUGG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

t-Butyl trifluoroacetate plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. It interacts with enzymes and proteins by forming stable carbamate linkages, which can be removed under specific conditions. This interaction is crucial for the synthesis of peptides and proteins, as it allows for the selective protection and deprotection of functional groups without affecting other parts of the molecule .

Cellular Effects

This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of osteoblasts and chondrocytes, indicating its potential impact on cell growth and differentiation . Additionally, its presence in cell culture systems can affect the activity of purified proteins, leading to changes in cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable carbamate linkages with amine groups in proteins and peptides. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, the removal of this compound protecting groups can be achieved using strong acids like trifluoroacetic acid, which cleaves the carbamate linkage and releases the free amine . This process is essential for the controlled synthesis and modification of peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is known to be stable under standard storage conditions but can degrade when exposed to strong acids or bases. The long-term effects of this compound on cellular function have been observed in in vitro studies, where its presence can lead to the gradual inhibition of cell proliferation and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic effects, including liver hypertrophy and other adverse reactions . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which can cleave the carbamate linkage and release the free amine. This interaction is crucial for the controlled modification of peptides and proteins in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . This distribution is essential for its effective use in biochemical applications.

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and Golgi apparatus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific locations within the cell . This subcellular localization is critical for its role in the selective protection and deprotection of amine groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: t-Butyl trifluoroacetate can be synthesized through the esterification of trifluoroacetic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: t-Butyl trifluoroacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJLSMYQBOJUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193061
Record name Acetic acid, trifluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-52-2
Record name Acetic acid, trifluoro-, 1,1-dimethylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, trifluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl Trifluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes t-butyl trifluoroacetate a useful reagent in organic synthesis?

A1: this compound acts as an efficient alkylating agent for aromatic compounds, especially in the presence of trifluoroacetic acid. [] This reaction proceeds readily at room temperature and results in high yields. [] This makes it a convenient reagent for introducing t-butyl groups into aromatic systems.

Q2: Are there any side reactions or challenges associated with using this compound in peptide synthesis?

A2: Yes, during the removal of t-butyl protecting groups from amino acids using trifluoroacetic acid, this compound is generated as a byproduct. [] This byproduct can unfortunately alkylate certain amino acids like methionine and tryptophan, potentially affecting the desired peptide sequence. []

Q3: Beyond alkylation, does this compound engage in other reactions relevant to organic chemistry?

A4: Interestingly, this compound participates in an equilibrium reaction with isobutene in the presence of trifluoroacetic acid. [] This equilibrium favors the formation of this compound at room temperature, implying that isobutene gas is unlikely to escape during deprotection reactions conducted in trifluoroacetic acid. []

Q4: What insights do the thermal decomposition studies of this compound offer?

A5: Research indicates that this compound decomposes thermally, primarily yielding isobutene and trifluoroacetic acid via a standard ester decomposition pathway. [] Importantly, the presence of the trifluoromethyl (CF3) group at the gamma carbon of the ester increases the transition state polarity, enhancing its reactivity and lowering the decomposition temperature compared to non-fluorinated analogs. []

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